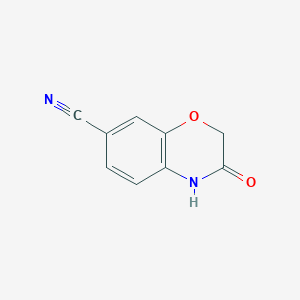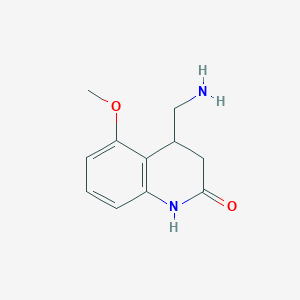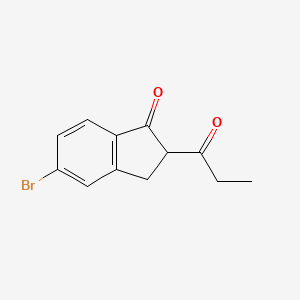
3-Ethoxy-2-phenoxycyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-phenoxycyclobutan-1-ol is an organic compound with the molecular formula C12H16O3. It is a cyclobutane derivative featuring both ethoxy and phenoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-phenoxycyclobutan-1-ol typically involves the cycloaddition reactions of olefins. One common method is the [2+2] photocycloaddition reaction, which is a photochemical process that forms cyclobutane rings by the interaction of two olefinic substrates under UV light . The reaction conditions often involve the use of a photocatalyst and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-phenoxycyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or phenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Ethoxy-2-phenoxycyclobutan-1-ol has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-phenoxycyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The ethoxy and phenoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-2-phenoxycyclobutan-1-one: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
Phenoxyethanol: A simpler compound with a phenoxy group attached to an ethanol backbone.
Uniqueness
3-Ethoxy-2-phenoxycyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to linear or aromatic compounds. Its combination of ethoxy and phenoxy groups also provides a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-ethoxy-2-phenoxycyclobutan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,10-13H,2,8H2,1H3 |
InChI Key |
HYEGWUIXBINKBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1OC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


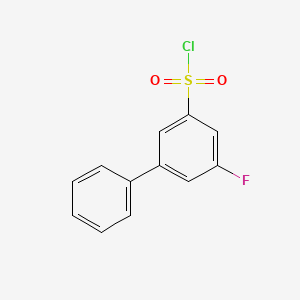
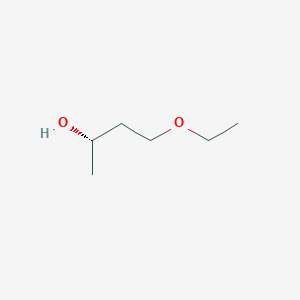
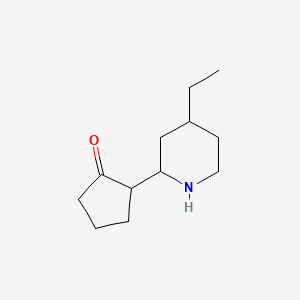
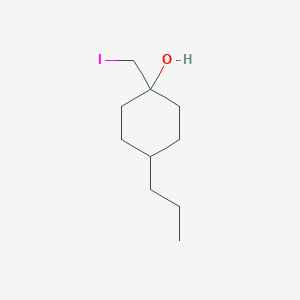
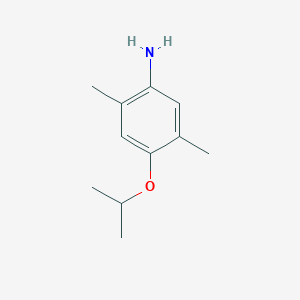
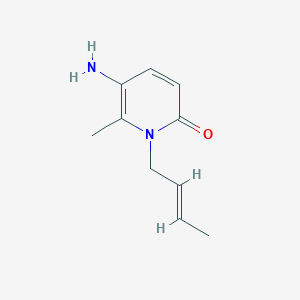
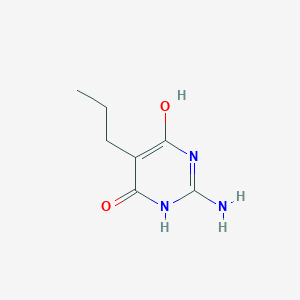

amine](/img/structure/B13305664.png)
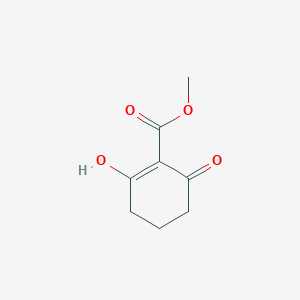
![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)
